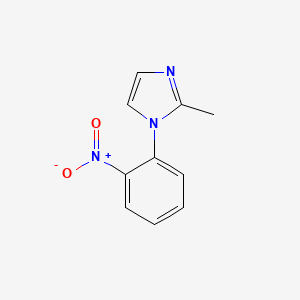

2-Methyl-1-(2-nitrophenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 2-position and a nitrophenyl group at the 1-position of the imidazole ring

Mechanism of Action

Target of Action

Imidazole derivatives, which include “2-Methyl-1-(2-nitrophenyl)-1H-imidazole”, are known to have high biological activity . They are used in practice as antibiotics, dyes, electroluminescent materials, organic semiconductors, DNA-binding agents, and more . They are also inhibitors of kinases, enzymes that catalyze phosphate group transfer from ATP .

Mode of Action

For example, some imidazole derivatives inhibit enzymes, while others bind to DNA .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: 2-Methyl-1-(2-aminophenyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

2-Methyl-1-(2-nitrophenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1H-imidazole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity and applications.

1-(2-Nitrophenyl)-1H-imidazole: Lacks the methyl group, which can influence its physical properties and reactivity.

2-Methyl-4-nitro-1H-imidazole:

Uniqueness

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various research and industrial applications.

Biological Activity

2-Methyl-1-(2-nitrophenyl)-1H-imidazole, a compound with the CAS number 26286-51-1, has garnered attention for its diverse biological activities. This article explores its antibacterial, antiviral, and potential anticancer properties, supported by various studies and research findings.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 189.20 g/mol

The compound features a nitrophenyl group, which is significant for its biological activity. The imidazole ring contributes to its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating various imidazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Antiviral Activity

The antiviral potential of this compound has also been investigated. In vitro studies demonstrated that this compound inhibits viral replication in certain models, particularly against HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

In a study focused on inhibitors of HIV-1 integrase, this compound was shown to disrupt the IN-LEDGF/p75 interaction, a crucial step in the viral replication cycle. The percentage inhibition observed was significant:

| Compound | Percentage Inhibition |

|---|---|

| This compound | 67% |

| Raltegravir (control) | 95% |

The compound's ability to inhibit integrase suggests its potential as a lead structure for developing antiviral therapies.

Anticancer Potential

Emerging research has begun to explore the anticancer properties of imidazole derivatives, including this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings

A recent study assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Properties

IUPAC Name |

2-methyl-1-(2-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQAHMNBIOXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.